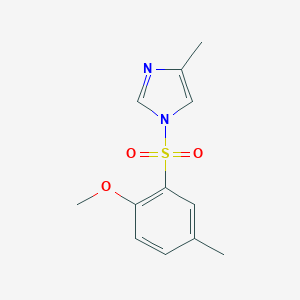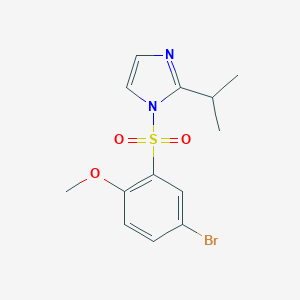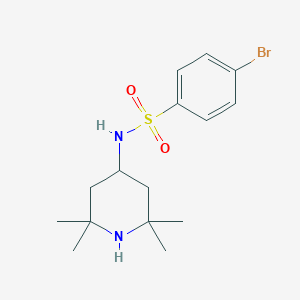
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole, also known as EMSI, is a chemical compound with potential applications in scientific research. EMSI belongs to the family of sulfonamide compounds, which are known for their broad-spectrum antimicrobial activity.
Applications De Recherche Scientifique
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. For example, 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole has also been shown to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in various physiological processes such as tissue remodeling and wound healing.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole achieves this by forming a covalent bond with the target enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole depend on the specific enzyme that it targets. For example, inhibition of carbonic anhydrase by 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole can lead to changes in acid-base balance and electrolyte levels in the body. Inhibition of metalloproteinases by 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole can lead to changes in tissue remodeling and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole for lab experiments is its ability to selectively inhibit the activity of specific enzymes, which can be useful in studying the role of these enzymes in various physiological processes. However, a limitation of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
For research on 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole could include the development of more selective inhibitors of specific enzymes, as well as the exploration of its potential applications in the treatment of diseases such as cancer and inflammatory disorders. Additionally, further studies could be conducted to investigate the potential side effects of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole and its long-term effects on physiological processes.
Méthodes De Synthèse
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole can be synthesized using a multi-step process involving the reaction of 4-ethoxy-3-methylphenylsulfonyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13-6-5-12(7-10(13)2)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJIESJGTFCYNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)







![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)




